2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde
Overview
Description
“2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde” is a reactant for asymmetric hydrogenation .
Molecular Structure Analysis
The molecular formula of “2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde” is C23H23OP . The molecular weight is 346.40 g/mol . The InChI string isInChI=1S/C23H23OP/c1-16-9-17 (2)12-21 (11-16)25 (22-13-18 (3)10-19 (4)14-22)23-8-6-5-7-20 (23)15-24/h5-15H,1-4H3
. Chemical Reactions Analysis
This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 106-110°C . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds .Scientific Research Applications
Ligand Synthesis and Coordination Chemistry
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde and related compounds have been explored for their potential in ligand synthesis and coordination chemistry. For instance, Shah et al. (2000) investigated tetraarylphenyls as sterically demanding ligands for synthesizing compounds with two low-coordinate phosphorus centers. Their work involved synthesizing bis(phosphaalkenes) and bis(diphosphene) using a bis(dichlorophosphine) compound and benzaldehyde derivatives (Shah et al., 2000). Similarly, Bania et al. (2007) reported the structural features of ortho-hydroxy bis-phenols, including those derived from reactions with aldehydes like 2-naphthaldehyde and terephthaldehyde (Bania et al., 2007).
Catalysis and Synthesis
Research has shown that derivatives of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde can act as catalysts in various chemical reactions. Ito et al. (2006) demonstrated the use of bis(oxazolinyl)-3,5-dimethylphenylrhodium and -iridium complexes in asymmetric synthesis, indicating their potential as catalysts (Ito et al., 2006). Another study by Zuyls et al. (2008) highlighted the use of tris(formamidinato)lanthanum(III) complexes, including those with 2,6-dimethylphenyl formamidinate, as catalysts in the Tishchenko reaction (Zuyls et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-bis(3,5-dimethylphenyl)phosphanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23OP/c1-16-9-17(2)12-21(11-16)25(22-13-18(3)10-19(4)14-22)23-8-6-5-7-20(23)15-24/h5-15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIAXRGPKDEYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C=O)C3=CC(=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746286 | |
Record name | 2-[Bis(3,5-dimethylphenyl)phosphanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde | |
CAS RN |
669091-00-3 | |
Record name | 2-[Bis(3,5-dimethylphenyl)phosphanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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